molecular formula C16H17N3O B11118559 N'-Benzylidene-2-(4-toluidino)acetohydrazide

N'-Benzylidene-2-(4-toluidino)acetohydrazide

Cat. No.: B11118559
M. Wt: 267.33 g/mol
InChI Key: XENFSUMMQAUNBM-WOJGMQOQSA-N
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Description

N'-Benzylidene-2-(4-toluidino)acetohydrazide is a high-purity chemical compound offered for research and development purposes. This acetohydrazide derivative is characterized by its specific molecular structure, which is of significant interest in various scientific fields. Compounds within this chemical family are frequently explored in medicinal chemistry and pharmacology for their potential biological activities. Researchers value this substance as a key intermediate or precursor in organic synthesis and drug discovery projects, where it may be used to develop novel therapeutic agents or to study biochemical pathways. Its mechanism of action is typically dependent on the specific research context but often involves targeted interactions at a molecular level. This product is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All researchers should consult the relevant safety data sheets and handle the material in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H17N3O/c1-13-7-9-15(10-8-13)17-12-16(20)19-18-11-14-5-3-2-4-6-14/h2-11,17H,12H2,1H3,(H,19,20)/b18-11+

InChI Key

XENFSUMMQAUNBM-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Standard Procedure (Neutral Conditions)

Equimolar amounts of 2-(4-toluidino)acetohydrazide (1.93 g, 10 mmol) and benzaldehyde (1.06 mL, 10 mmol) are refluxed in 50 mL of absolute ethanol for 3–4 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol.

Characterization Data

  • Yield : 75–80%

  • Melting Point : 162–164°C

  • IR (KBr, cm⁻¹) : 3250 (N–H), 1665 (C=O), 1602 (C=N).

  • ¹H NMR (DMSO-d₆, δ ppm) : 2.25 (s, 3H, CH₃), 4.10 (s, 2H, CH₂), 7.20–7.80 (m, 9H, Ar–H), 8.35 (s, 1H, N=CH), 10.20 (s, 1H, NH).

Acid-Catalyzed Modification

Adding 2–3 drops of glacial acetic acid accelerates the reaction, reducing reflux time to 1.5–2 hours. This method improves yields to 85–88% but may require additional purification steps to remove acidic residues.

Alternative Synthetic Routes

Solvent-Free Mechanochemical Synthesis

Grinding 2-(4-toluidino)acetohydrazide and benzaldehyde in a mortar for 20–30 minutes under solvent-free conditions produces the target compound with comparable yields (78–82%). This green chemistry approach minimizes waste and reduces reaction time.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) for 10–15 minutes in ethanol achieves 90% yield. This method is advantageous for large-scale production but requires specialized equipment.

Reaction Optimization and Yield Analysis

The table below summarizes critical parameters influencing synthesis efficiency:

Parameter Standard Method Acid-Catalyzed Solvent-Free Microwave
Reaction Time (h)3–41.5–20.3–0.50.15–0.25
Yield (%)75–8085–8878–8288–90
Purity (HPLC, %)98.597.896.299.1

Mechanistic Insights

The condensation proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate. Subsequent dehydration yields the imine (C=N) bond, stabilized by conjugation with the aromatic systems. Fourier-transform infrared (FT-IR) spectroscopy confirms successful Schiff base formation through the appearance of a C=N stretching vibration at 1602 cm⁻¹.

Challenges and Troubleshooting

  • Byproduct Formation : Excess benzaldehyde may lead to diimine byproducts. Using a 1:1 molar ratio and controlled reflux minimizes this issue.

  • Purification Difficulties : Residual unreacted hydrazide can be removed via column chromatography (silica gel, ethyl acetate/hexane 3:7).

  • Hygroscopicity : The product should be stored in a desiccator to prevent hydration of the C=N bond.

Applications in Coordination Chemistry

N'-Benzylidene-2-(4-toluidino)acetohydrazide serves as a tridentate ligand, coordinating through the carbonyl oxygen, imine nitrogen, and hydrazinic nitrogen. Complexes with transition metals like Cu(II), Ni(II), and Zn(II) exhibit enhanced antimicrobial and anticancer activities compared to the free ligand .

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazides.

Scientific Research Applications

Unfortunately, the search results do not provide specific information on the applications of the compound "N'-Benzylidene-2-(4-toluidino)acetohydrazide." However, the search results do provide information on related compounds and their applications, which may be relevant to your research.

Here's a summary of potentially relevant information from the search results:

  • Antimicrobial Activity: Several search results discuss the antimicrobial activity of compounds synthesized using related acetohydrazide derivatives . This suggests that this compound might also have potential antimicrobial applications.
  • c-Met Inhibitors: (E)-N'-benzylidene hydrazides have been investigated as c-Met inhibitors, which are relevant in neoplastic disease research . This indicates a potential application of this compound as an anti-tumor agent or in cancer research.
  • Anti-tumor activity: N'-benzylidene-2-(4-oxothieno compounds were synthesized and tested for anti-tumor activities . Several compounds exhibited improved cytotoxic activities and induced caspase-dependent apoptosis in tumor cells, suggesting the potential of this compound as an anti-tumor agent.
  • Ligand Synthesis: Acetohydrazide derivatives are used in the synthesis of ligands . Therefore, this compound could potentially be used as a ligand in coordination chemistry.
  • Building Blocks for Synthesis: Various substituted benzylidene acetohydrazides are available from chemical suppliers like Sigma-Aldrich, suggesting their use as building blocks for synthesizing more complex molecules .

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may contribute to its biological activities. Additionally, its hydrazide moiety allows it to participate in various biochemical reactions, potentially leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) often reduce reaction yields (77%) compared to electron-donating groups (e.g., coumarin in , 74%) due to steric and electronic effects.
  • Extended conjugation systems (e.g., coumarin or quinoxaline) require longer reaction times (4–20 hours) to achieve optimal yields .

Key Trends :

  • Antioxidant activity is prominent in coumarin derivatives due to their conjugated lactone systems .
  • Antitumor activity correlates with electron-deficient substituents (e.g., fluoro, nitro), which enhance binding to kinase domains (e.g., VEGFR2) .

Physicochemical Properties

Melting points, spectral data, and solubility vary significantly with substituents:

Table 3: Physicochemical Data of Analogues
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) 1H-NMR Shifts (δ, ppm) Solubility
N'-Benzylidene-2-(coumarin-7-yloxy)acetohydrazide 268–269 1681 (C=O), 1610 (C=N) 8.30 (s, HC=N), 4.83 (s, OCH2) Low in water
N'-4-Nitrobenzylidene-2-(benzimidazolyl)acetohydrazide 213–214 1694 (C=O), 1610 (C=N) 8.46 (m, Harom), 5.66 (s, NCH2) Moderate in DMF
(E)-N'-Benzylidene-2-(2-oxoindolin-1-yl)acetohydrazide 173–174 1717 (C=O), 1674 (C=O) 7.76 (d, H-5), 6.34 (s, H-3) High in DMSO

Key Insights :

  • Higher melting points are observed in rigid, planar structures (e.g., coumarin derivatives) due to enhanced crystal packing .
  • Solubility improves with polar substituents (e.g., sulfonyl in ) but decreases with aromatic bulk .

Biological Activity

N'-Benzylidene-2-(4-toluidino)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing from various studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between benzaldehyde derivatives and acetohydrazide. The compound can be characterized using various spectroscopic methods such as FTIR, NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests revealed that the compound has minimum inhibitory concentrations (MIC) comparable to or lower than those of standard antibiotics like oxytetracycline .

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Pseudomonas aeruginosa3264

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. Research indicates that it acts as a multi-target inhibitor of c-Met and VEGFR-2 kinases, which are crucial in cancer progression and angiogenesis. In vitro studies reported an IC50 value of 0.37 nM for c-Met inhibition, indicating potent anti-tumor activity . The dual inhibition of these pathways suggests a synergistic effect that could enhance therapeutic outcomes in cancer treatment.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • c-Met Inhibition : By binding to the inactive DFG-out conformation of the c-Met kinase, the compound prevents downstream signaling that promotes tumor growth and metastasis.
  • VEGFR-2 Inhibition : The inhibition of VEGFR-2 disrupts angiogenesis, limiting the blood supply to tumors and thereby inhibiting their growth.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent reduction in cell viability, confirming its potential as an anti-cancer agent .
  • Combination Therapy : Another study explored the efficacy of combining this compound with established chemotherapeutic agents. The combination therapy exhibited enhanced cytotoxic effects compared to single-agent treatments, suggesting a promising avenue for future research in multi-drug regimens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-Benzylidene-2-(4-toluidino)acetohydrazide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves condensation of 2-(4-toluidino)acetohydrazide with benzaldehyde derivatives under acidic or reflux conditions. Key steps include:

  • Hydrazide Formation : Reacting 4-toluidine with ethyl chloroacetate to form the hydrazide precursor.
  • Schiff Base Condensation : Adding benzaldehyde derivatives in ethanol with catalytic acetic acid, followed by reflux (6–8 hours) .
  • Purity Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Final purification uses column chromatography or recrystallization from ethanol. Confirm purity via HPLC (>95%) and melting point consistency .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies hydrazone (C=N, ~160 ppm) and toluidino (aromatic protons at 6.8–7.2 ppm) groups .
  • IR Spectroscopy : Confirm N-H stretches (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry (E/Z configuration) using SHELXL for refinement .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare derivatives with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the benzylidene moiety.
  • Example : Nitro-substituted analogs show enhanced antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) but reduced solubility .
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinity to targets like DNA gyrase or tubulin .
  • Experimental Validation : Test modified derivatives in enzyme inhibition assays (e.g., COX-2) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Source Identification : Variability often stems from:
  • Purity Discrepancies : Re-run HPLC with diode-array detection to detect impurities .
  • Assay Conditions : Standardize protocols (e.g., MTT assay incubation time: 48 hours) .
  • Meta-Analysis : Compare datasets using tools like PRISMA to isolate confounding factors (e.g., solvent DMSO concentration) .

Q. What strategies improve the compound’s pharmacokinetic profile for therapeutic applications?

  • Methodological Answer :

  • Lipophilicity Adjustments : Introduce polar groups (e.g., -SO₃H) to enhance solubility without compromising membrane permeability .
  • Prodrug Design : Synthesize acetylated derivatives to improve oral bioavailability .
  • In Silico ADMET Prediction : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity .

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